Methyl 4-hydroxybenzoate

Übersicht

Beschreibung

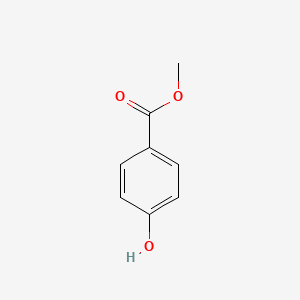

Methyl 4-hydroxybenzoate (C₈H₈O₃), also known as methylparaben, is a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products . Its molecular structure consists of a benzene ring with a hydroxyl group (-OH) and a methyl ester (-COOCH₃) at the para position . This arrangement facilitates extensive intermolecular hydrogen bonding, forming a stable 3D crystalline framework .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methylparaben is typically synthesized through the esterification of p-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In industrial settings, methylparaben is produced by reacting p-hydroxybenzoic acid with methanol in the presence of a catalyst like sodium hydrogen sulfate. The reaction mixture is heated, and the product is isolated by distillation and crystallization . Another method involves using aluminum sulfate hydrate as a catalyst, which offers high catalytic activity and is environmentally friendly .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methylparaben unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat.

Substitution: Elektrophile wie Salpetersäure für die Nitrierung oder Halogene für die Halogenierung.

Wichtigste gebildete Produkte:

Hydrolyse: 4-Hydroxybenzoesäure und Methanol.

Oxidation: 4-Hydroxybenzoesäure.

Substitution: Verschiedene substituierte Derivate von Methylparaben, abhängig von dem verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Food Preservation

Methyl 4-hydroxybenzoate serves as an effective antimicrobial agent in the food industry. It inhibits the growth of molds and bacteria, thereby extending the shelf life of food products. According to regulatory standards, it can be added to food at concentrations up to 0.1% .

Case Study: Efficacy in Food Products

A study demonstrated that the addition of this compound significantly reduced microbial contamination in various food items, including sauces and dressings. The compound was found to be particularly effective against Aspergillus species, which are common spoilage organisms in food products .

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized as a preservative to maintain the stability and efficacy of drug formulations. Its ability to inhibit microbial growth is critical in preventing contamination during storage and use.

Case Study: Stability in Drug Formulations

Research has shown that incorporating this compound into topical formulations enhances their shelf life without compromising therapeutic efficacy. A specific formulation containing this compound maintained its antimicrobial properties over an extended period compared to control samples without preservatives .

Cosmetic Industry

The cosmetic industry heavily relies on this compound due to its preservative qualities. It is commonly found in creams, lotions, and other personal care products to prevent microbial growth.

Data Table: Common Applications in Cosmetics

| Product Type | Concentration (%) | Functionality |

|---|---|---|

| Skin Creams | 0.5 - 1.0 | Preservative |

| Hair Care Products | 0.1 - 0.5 | Antimicrobial agent |

| Makeup Removers | 0.2 - 0.8 | Shelf life extender |

Neuroprotective and Antifungal Properties

Emerging research suggests that this compound may possess neuroprotective effects by modulating calcium ion release in cells, which can have implications for neurological health . Additionally, its antifungal properties make it suitable for use in formulations targeting fungal infections.

Case Study: Neuroprotective Effects

In vitro studies indicated that this compound could enhance calcium signaling in B-lymphocyte cell lines, suggesting a potential role in neuroprotection through modulation of intracellular calcium levels . This finding opens avenues for further exploration into its therapeutic applications.

Safety and Regulatory Status

The safety profile of this compound has been extensively evaluated by regulatory bodies such as the Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). These organizations have deemed it safe for use within established limits, although some studies have raised concerns about its potential as an endocrine disruptor at high concentrations .

Wirkmechanismus

Methylparaben belongs to the family of parabens, which includes ethylparaben, propylparaben, and butylparaben . These compounds share similar chemical structures and preservative properties but differ in their alkyl chain lengths, which affects their solubility and antimicrobial efficacy . Methylparaben is unique due to its shorter alkyl chain, making it more water-soluble and less lipophilic compared to its counterparts .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Weight : 152.15 Da

- Solubility: Freely soluble in ethanol, ether, and acetone; slightly soluble in water (0.25 g/100 mL at 25°C) .

- Antimicrobial Activity : Effective against bacteria, yeast, and mold due to its ability to disrupt microbial membrane integrity .

- Stability: Non-volatile and stable across a broad pH range (3–8), making it versatile for formulations .

Its estrogenic activity, however, has raised safety concerns, prompting regulatory scrutiny .

Structural Analogs: Paraben Esters

Methyl 4-hydroxybenzoate belongs to the paraben family, which includes ethylparaben, propylparaben, and butylparaben. These differ in alkyl chain length, affecting solubility and efficacy:

| Compound | Molecular Weight (Da) | Solubility in Water (g/100 mL) | Antimicrobial Efficacy (Relative to Methyl) |

|---|---|---|---|

| This compound | 152.15 | 0.25 | 1.0 (Reference) |

| Ethyl 4-hydroxybenzoate | 166.18 | 0.11 | 1.2–1.5× |

| Propyl 4-hydroxybenzoate | 180.20 | 0.04 | 1.5–2.0× |

| Butyl 4-hydroxybenzoate | 194.23 | 0.02 | 2.0–2.5× |

Key Findings :

- Longer alkyl chains (e.g., butylparaben) enhance lipid solubility and antimicrobial potency but reduce water solubility .

- Methylparaben is preferred in aqueous formulations due to its higher water solubility, while butylparaben is used in lipid-based products .

Substituted Derivatives: Functional Group Modifications

Methyl 4-Hydroxy-3-Methoxybenzoate

This derivative (Compound 5 in ) introduces a methoxy group at the ortho position. Compared to methylparaben:

- Structural Impact : The methoxy group increases steric hindrance, reducing hydrogen-bonding capacity .

4-Aminobenzoate and 4-Methoxybenzoate

- Methylparaben’s hydroxyl group is critical for enzyme recognition; methoxy substitution abolishes activity .

Non-Paraben Preservatives

Mannitol

A non-cell-permeable compound with a permeability coefficient (0.03–1 mm/h in kidney cells), significantly lower than methylparaben’s 3 mm/h in epithelial barriers . This highlights methylparaben’s superior membrane permeability, enhancing its preservative efficacy .

4-Hydroxybenzoic Acid (Parent Compound)

- Role : Precursor in synthesizing parabens and high-performance polymers .

- Limitations : Less effective as a preservative due to higher polarity and lower lipid solubility compared to methylparaben .

Enzymatic and Metabolic Comparisons

- This metabolic inertness contributes to its stability in formulations .

- Human Metabolism : Rapidly absorbed and excreted as glucuronide conjugates, with a half-life of <24 hours . Ethyl- and propylparabens exhibit slower excretion rates due to increased lipophilicity .

Biologische Aktivität

Methyl 4-hydroxybenzoate, commonly known as methyl paraben , is a widely utilized compound in various industries, particularly in cosmetics and food preservation. Its biological activity has been the subject of extensive research, revealing both beneficial applications and potential health implications.

Chemical Structure and Properties

This compound is an ester formed from p-hydroxybenzoic acid and methanol. It exhibits antimicrobial properties, which make it effective as a preservative. The compound's crystal structure has been analyzed using X-ray diffraction techniques, revealing significant intermolecular hydrogen bonding that contributes to its stability and efficacy .

Antimicrobial Activity

Methyl paraben is primarily recognized for its antimicrobial properties . It effectively inhibits the growth of various bacteria and fungi, making it a popular choice in personal care products. The mechanism of action involves disrupting microbial cell membranes, leading to cell lysis. Studies have shown that it can be effective against common pathogens such as Escherichia coli and Staphylococcus aureus at concentrations typically used in formulations .

TRPA1 Activation

Recent studies indicate that methyl paraben activates the TRPA1 (Transient Receptor Potential Ankyrin 1) channel, which is involved in pain sensation. In vitro experiments demonstrated that methyl paraben could induce calcium influx in cells expressing TRPA1, with an effective concentration (EC50) of approximately 4.4 mM . This activation leads to pain-related behaviors in animal models, suggesting that while it serves as an antimicrobial agent, it may also contribute to nociceptive responses.

Endocrine Disruption Potential

Concerns have been raised regarding the potential endocrine-disrupting effects of methyl paraben. Research indicates that while shorter-chain parabens like methyl paraben exhibit minimal estrogenic activity compared to longer-chain variants, they still possess some capacity to activate estrogen receptors in vitro . Comprehensive evaluations following OECD guidelines have shown no significant evidence of repeated-dose toxicity or adverse reproductive effects associated with methyl paraben under typical exposure scenarios .

Toxicological Studies

A series of toxicological assessments have been conducted to evaluate the safety profile of methyl paraben. Key findings include:

- No Observed Adverse Effect Level (NOAEL) : Studies have established a NOAEL for repeated-dose toxicity at around 1000 mg/kg body weight/day, indicating a relatively safe profile at common exposure levels .

- In Vitro and In Vivo Assessments : While some in vitro studies suggested potential estrogen receptor activation, higher-tier studies did not demonstrate significant adverse effects on endocrine function or reproductive health in vivo .

Case Studies and Practical Applications

Several case studies highlight the dual nature of methyl paraben's biological activity:

- Cosmetic Formulations : Methyl paraben is frequently included in skin creams and lotions due to its antimicrobial efficacy. Its ability to prevent microbial growth extends the shelf life of these products while maintaining safety for consumers.

- Pain Research : The activation of TRPA1 by methyl paraben has provided insights into pain mechanisms, offering potential avenues for developing new analgesics targeting TRPA1 channels .

Summary of Findings

| Property/Activity | Description |

|---|---|

| Chemical Structure | Ester derived from p-hydroxybenzoic acid; stable crystalline form |

| Antimicrobial Efficacy | Effective against bacteria and fungi; disrupts microbial membranes |

| TRPA1 Activation | Induces pain sensation; EC50 ~ 4.4 mM |

| Endocrine Activity | Minimal estrogenic activity; NOAEL established at 1000 mg/kg/day |

| Safety Profile | No significant adverse effects observed in higher-tier studies |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying methyl 4-hydroxybenzoate purity in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Method validation should include parameters such as specificity, linearity (R² ≥ 0.995), precision (RSD < 2%), and accuracy (recovery 98–102%). For example, the USP protocol specifies a C18 column, mobile phase of methanol:water (60:40 v/v), and detection at 254 nm . Gravimetric analysis after solvent extraction can complement HPLC but requires stringent control of residual solvents .

Q. How do solvent polarity and temperature influence the solubility of this compound?

Solubility can be determined via the shake-flask method. In aqueous ethanol (20–40% v/v), solubility increases with temperature (293.15–323.15 K), following a polynomial regression model. For instance, at 303.15 K, solubility in 30% ethanol is ~45 mg/mL, dropping to <5 mg/mL in pure water due to hydrophobic interactions . Computational models like COSMO-RS can predict solubility trends but require calibration with experimental data .

Q. What experimental techniques are used to characterize the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 120 K) resolves hydrogen-bonded frameworks. For example, SCXRD reveals a 3D network stabilized by O–H···O interactions (bond length ~1.87 Å). Pair distribution function (PDF) analysis complements SCXRD for amorphous phases. Vibrational spectroscopy (FT-IR) correlates with density functional theory (DFT) calculations (R² = 0.995) to assign peaks, such as the C=O stretch at 1680 cm⁻¹ .

Advanced Research Questions

Q. How do discrepancies arise between computational models (HF vs. DFT) and experimental geometries for this compound?

Hartree-Fock (HF) overestimates bond lengths (e.g., C–O by 0.02 Å) due to neglect of electron correlation, while DFT (B3LYP/6-311G(d,p)) aligns better with SCXRD data. For example, the experimental C–O bond length is 1.36 Å vs. DFT-predicted 1.35 Å. Basis set selection (e.g., 6-311++G(2d,p)) further reduces errors in dihedral angles (<1°) .

Q. What is the impact of polymorphism on the physicochemical properties of this compound?

Polymorphs exhibit distinct melting points (Form I: 125–128°C; Form II: 118–121°C) and dissolution rates. Form I, with stronger hydrogen bonding, shows 20% slower dissolution in simulated gastric fluid. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) are critical for phase identification .

Q. How can stability studies be designed to assess this compound under accelerated storage conditions?

Use ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC for by-products (e.g., 4-hydroxybenzoic acid). Kinetic modeling (Arrhenius equation) predicts shelf life, with activation energy ~85 kJ/mol indicating hydrolysis as the primary degradation pathway .

Q. What molecular determinants explain the antimicrobial efficacy of this compound?

Frontier orbital analysis (HOMO-LUMO gap = 5.2 eV) indicates electron-deficient regions at the ester group, facilitating membrane disruption. In vitro assays show MIC values of 0.1–0.5 mg/mL against Staphylococcus aureus, correlating with logP (1.96) for optimal membrane penetration .

Q. How can read-across strategies address data gaps in this compound toxicology?

Grouping with structurally similar parabens (e.g., ethylparaben) allows extrapolation of dermal absorption data. Key criteria: shared ester functional group, metabolic pathway (hydrolysis to 4-hydroxybenzoic acid), and similar carbon chain length. In silico tools like OECD QSAR Toolbox validate analog selection .

Q. What are the trade-offs between enzymatic and chemical synthesis routes for this compound?

Chemical synthesis (Fischer esterification) yields >95% purity but requires acid catalysts and high temperatures (80–100°C). Enzymatic routes (lipase-catalyzed) offer milder conditions (40°C, pH 7) and higher selectivity (no di-ester by-products) but lower throughput (yield ~70%) .

Q. How should researchers resolve contradictory solubility data reported in literature?

Conduct meta-analysis using criteria: solvent grade (HPLC vs. technical), temperature calibration (±0.1 K), and equilibration time (>24 hrs). For methanol-water systems, inconsistencies >10% often stem from inadequate mixing or supersaturation artifacts. Collaborative trials (e.g., ISO 5725) improve reproducibility .

Eigenschaften

IUPAC Name |

methyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCFILQKKLGQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Record name | METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5026-62-0 (hydrochloride salt) | |

| Record name | Methylparaben [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022529 | |

| Record name | Methylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Almost odourless, small colourless crystals or white crystalline powder, Colorless or white solid; [HSDB] White odorless powder; [MSDSonline], Solid | |

| Record name | Benzoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Methylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

270.5 °C (decomposes), 275.00 °C. @ 760.00 mm Hg | |

| Record name | METHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 2.50X10+3 mg/L at 25 °C, Solubility in water (w/w): 0.25% at 20 °C; 0.30% at 25 °C, Solubilities in various solvents[Table#2967], Slightyl soluble in water; very soluble in ethanol, ether, acetone; soluble in trfluoroacetic acid, For more Solubility (Complete) data for METHYLPARABEN (6 total), please visit the HSDB record page., 2.5 mg/mL at 25 °C | |

| Record name | METHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000237 [mmHg] | |

| Record name | Methylparaben | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6133 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White needles, Colorless crystals or white crystalline powder, Needles from dil alcohol | |

CAS No. |

99-76-3 | |

| Record name | Methylparaben | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylparaben [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylparaben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14212 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl 4-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylparaben | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2I8C7HI9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

ofp-hydroxybenzoic acid derived from the sample is 213 °C to 217 °C after drying for two hours at 80 °C, 125.2 °C, 131 °C | |

| Record name | METHYL p-HYDROXYBENZOATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | METHYLPARABEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylparaben | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032572 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.